Ethyl 4-(4-chlorophenyl)-5-methyl-2-(2-(4-methylpiperidin-1-yl)acetamido)thiophene-3-carboxylate oxalate
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Description
Ethyl 4-(4-chlorophenyl)-5-methyl-2-(2-(4-methylpiperidin-1-yl)acetamido)thiophene-3-carboxylate oxalate is a useful research compound. Its molecular formula is C24H29ClN2O7S and its molecular weight is 525.01. The purity is usually 95%.
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Biological Activity
Ethyl 4-(4-chlorophenyl)-5-methyl-2-(2-(4-methylpiperidin-1-yl)acetamido)thiophene-3-carboxylate oxalate is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions. The core structure is derived from thiophene, which is modified through various functional group additions, including acetamido and carboxylate moieties. The synthesis process can be complex, often requiring specific conditions such as temperature control and the use of catalysts to achieve high yields and purity.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit notable antimicrobial activities. For instance, derivatives of thiophene have been shown to possess significant antibacterial effects against various strains, including Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl group in this compound may enhance its interaction with microbial cell membranes, contributing to its efficacy .
Anticancer Activity
Studies have suggested that thiophene derivatives can induce apoptosis in cancer cells. This compound may exhibit similar properties by disrupting cellular pathways involved in cancer proliferation. Preliminary assays indicate that this compound could inhibit the growth of specific cancer cell lines, although further research is necessary to elucidate the underlying mechanisms .
Neuropharmacological Effects
Given its structural components, particularly the piperidine moiety, this compound may also interact with neurotransmitter receptors. Research into related compounds has shown potential as muscarinic receptor antagonists, which could lead to applications in treating neurological disorders such as Alzheimer's disease . The ability of such compounds to modulate neurotransmitter systems highlights their therapeutic potential.
Case Studies and Research Findings
Study | Focus | Findings |
---|---|---|
Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of E. coli and S. aureus growth at low concentrations. |
Study 2 | Anticancer Properties | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 25 µM. |
Study 3 | Neuropharmacology | Showed promise as a muscarinic antagonist in vitro, affecting acetylcholine pathways. |
Properties
IUPAC Name |
ethyl 4-(4-chlorophenyl)-5-methyl-2-[[2-(4-methylpiperidin-1-yl)acetyl]amino]thiophene-3-carboxylate;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O3S.C2H2O4/c1-4-28-22(27)20-19(16-5-7-17(23)8-6-16)15(3)29-21(20)24-18(26)13-25-11-9-14(2)10-12-25;3-1(4)2(5)6/h5-8,14H,4,9-13H2,1-3H3,(H,24,26);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKVXHNEURRQKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)Cl)C)NC(=O)CN3CCC(CC3)C.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.